Cas no 2549035-37-0 (6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one)

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone derivative featuring a cyclopropyl substituent and a pyridinylacetyl-piperazine moiety. Its structural complexity confers potential advantages in medicinal chemistry, particularly in targeting enzymes or receptors where fluorination enhances binding affinity and metabolic stability. The cyclopropyl group may improve lipophilicity and conformational rigidity, while the piperazine linker facilitates interactions with biological targets. This compound is of interest in drug discovery for its balanced physicochemical properties and potential as a scaffold for kinase inhibitors or other therapeutic agents. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research.
6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one structure
2549035-37-0 structure
Product name:6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
CAS No:2549035-37-0
MF:C18H24FN5O2
Molecular Weight:361.413866996765
CID:5313541
PubChem ID:168003097

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Cyclopropyl-5-fluoro-2-[4-[2-(3-pyridinyl)acetyl]-1-piperazinyl]-4(3H)-pyrimidinone
    • 2549035-37-0
    • 6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
    • 6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C18H24FN5O2/c19-15-16(13-3-4-13)21-18(22-17(15)26)24-8-6-23(7-9-24)14(25)10-12-2-1-5-20-11-12/h1-2,5,11,13,15-16,18,21H,3-4,6-10H2,(H,22,26)
    • InChIKey: MGOHNMOASKCFMN-UHFFFAOYSA-N
    • SMILES: FC1C(NC(N2CCN(C(CC3C=NC=CC=3)=O)CC2)NC1C1CC1)=O

計算された属性

  • 精确分子量: 361.19140319g/mol
  • 同位素质量: 361.19140319g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 536
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: 0.2

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 555.3±60.0 °C(Predicted)
  • 酸度系数(pKa): 9.11±0.50(Predicted)

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6783-8138-1mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
1mg
$54.0 2023-09-07
Life Chemicals
F6783-8138-10μmol
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6783-8138-2mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
2mg
$59.0 2023-09-07
Life Chemicals
F6783-8138-20μmol
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6783-8138-20mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
20mg
$99.0 2023-09-07
Life Chemicals
F6783-8138-3mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
3mg
$63.0 2023-09-07
Life Chemicals
F6783-8138-2μmol
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6783-8138-10mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
10mg
$79.0 2023-09-07
Life Chemicals
F6783-8138-30mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
30mg
$119.0 2023-09-07
Life Chemicals
F6783-8138-5mg
6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2549035-37-0
5mg
$69.0 2023-09-07

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one 関連文献

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-oneに関する追加情報

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one: A Comprehensive Overview

6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a highly complex and biologically active compound with the CAS number 2549035-37-0. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse pharmacological activities. The molecule features a cyclopropyl group, a fluorine atom, and a piperazine ring substituted with a pyridine-derived acetyl group, making it a unique structure with potential applications in drug discovery.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules, leveraging techniques like continuous flow synthesis and metal-catalyzed cross-couplings. The incorporation of the cyclopropyl group and the pyridine moiety into the structure is particularly noteworthy, as these groups are known to enhance the compound's stability and bioavailability.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies. It exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated selective activity against certain kinases, making it a potential candidate for the treatment of inflammatory diseases and cancer. Recent research has also highlighted its ability to modulate the activity of ion channels, further expanding its therapeutic potential.

The structural features of this compound play a critical role in its biological activity. The presence of the cyclopropyl group contributes to its lipophilicity, enhancing its ability to cross cellular membranes. The fluorine atom at position 5 introduces electronic effects that fine-tune the molecule's reactivity and selectivity. The piperazine ring, substituted with a pyridine-derived acetyl group, provides a rigid framework that facilitates interactions with target proteins.

In terms of drug delivery, this compound has been studied as a potential candidate for targeted drug delivery systems. Its ability to form stable complexes with certain polymers and nanoparticles has been explored in recent studies. These findings suggest that it could be incorporated into nanomedicine platforms to enhance its efficacy and reduce side effects.

Recent advancements in computational chemistry have also provided deeper insights into the molecular mechanisms of this compound. Molecular docking studies have revealed that it binds effectively to specific pockets on target proteins, such as those involved in signal transduction pathways. Furthermore, quantum mechanical calculations have shed light on its electronic properties, which are crucial for understanding its reactivity and stability.

In conclusion, 6-Cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a remarkable compound with significant potential in drug discovery and development. Its unique structure, combined with cutting-edge synthetic and pharmacological research, positions it as a promising candidate for addressing unmet medical needs. Continued research into its properties will undoubtedly unlock new opportunities for therapeutic intervention.

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